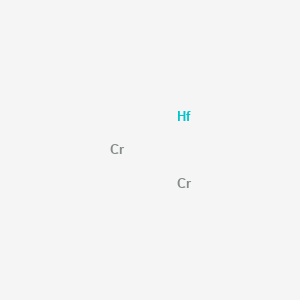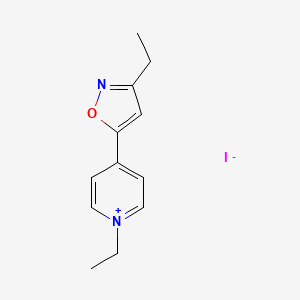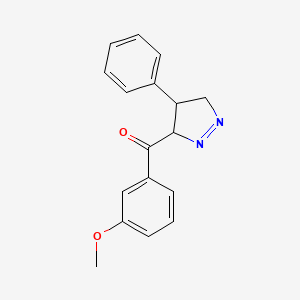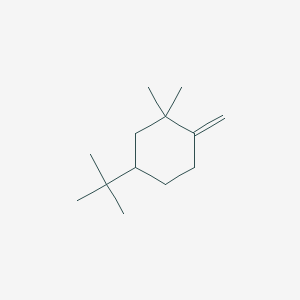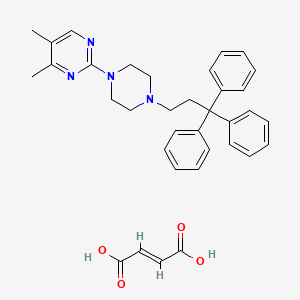
3-Oxo-3-propoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-propoxypropanoate typically involves the esterification of malonic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Malonic acid+PropanolH2SO4this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-propoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkoxy derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Oxo-3-propoxypropanoate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-oxo-3-propoxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto group can participate in nucleophilic addition reactions, while the propoxy group can influence its solubility and reactivity. These interactions can modulate biological pathways and chemical reactions, making it a versatile compound in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-phenylpropanenitrile: Similar in structure but contains a phenyl group instead of a propoxy group.
3-Oxo-3-methoxypropanoate: Contains a methoxy group instead of a propoxy group.
Malonic acid derivatives: Various esters and amides of malonic acid share structural similarities.
Uniqueness
3-Oxo-3-propoxypropanoate is unique due to its specific propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
22470-90-2 |
|---|---|
Formule moléculaire |
C6H9O4- |
Poids moléculaire |
145.13 g/mol |
Nom IUPAC |
3-oxo-3-propoxypropanoate |
InChI |
InChI=1S/C6H10O4/c1-2-3-10-6(9)4-5(7)8/h2-4H2,1H3,(H,7,8)/p-1 |
Clé InChI |
HDXXKLJVUKAUHH-UHFFFAOYSA-M |
SMILES canonique |
CCCOC(=O)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



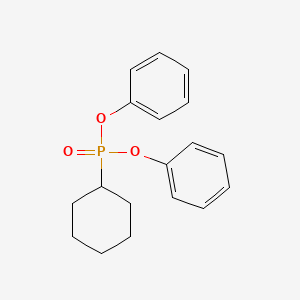


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
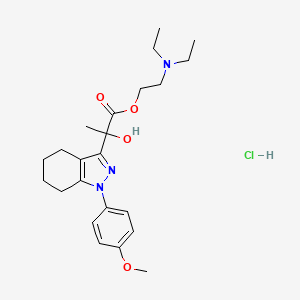
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)

![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
